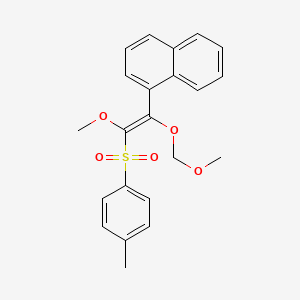
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the methoxy and methoxymethoxy groups. The final step involves the addition of the (4-methylphenyl)sulfonyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-chlorophenyl)sulfonyl)ethenyl)-, (Z)-: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-fluorophenyl)sulfonyl)ethenyl)-, (Z)-: Similar structure but with a fluorophenyl group.
Uniqueness
The uniqueness of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41998-08-7 |
|---|---|
Molecular Formula |
C22H22O5S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[(Z)-2-methoxy-1-(methoxymethoxy)-2-(4-methylphenyl)sulfonylethenyl]naphthalene |
InChI |
InChI=1S/C22H22O5S/c1-16-11-13-18(14-12-16)28(23,24)22(26-3)21(27-15-25-2)20-10-6-8-17-7-4-5-9-19(17)20/h4-14H,15H2,1-3H3/b22-21- |
InChI Key |
SJZXZJGPWPRWBD-DQRAZIAOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/C2=CC=CC3=CC=CC=C32)\OCOC)/OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(C2=CC=CC3=CC=CC=C32)OCOC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















